N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide is a complex organic compound that features a morpholine ring, a quinoline derivative, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl group, and finally the attachment of the morpholine ring through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could be studied to understand its effects on cellular processes.
Medicine
In medicinal chemistry, N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide might be explored for its potential therapeutic properties. It could be screened for activity against various diseases, and its pharmacokinetic and pharmacodynamic profiles could be evaluated.
Industry
In industry, the compound could find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular proteins. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives, morpholine-containing molecules, and compounds with trifluoromethyl groups. Examples could be:
- Quinoline-8-sulfonamide
- 4-(2-Morpholinoethyl)aniline
- Trifluoromethylbenzene derivatives
Uniqueness
The uniqueness of N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other compounds
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c20-19(21,22)13-8-18(24-14-9-16-15(7-12(13)14)28-11-29-16)30-10-17(26)23-1-2-25-3-5-27-6-4-25/h7-9H,1-6,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOUUJLQFFVFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CSC2=NC3=CC4=C(C=C3C(=C2)C(F)(F)F)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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